BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-
hydroxybutyraldehyde dimethyl acetal

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 4,4-Dimethoxybutan-1-ol

Cat. No.: B050898

Synonyms: 4,4-dimethoxybutan-1-ol CAS Number: 23068-87-3

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, reactivity, and applications of 4-hydroxybutyraldehyde dimethyl acetal, also known
as 4,4-dimethoxybutan-1-ol. This bifunctional molecule, featuring both a primary alcohol and
a protected aldehyde in the form of a dimethyl acetal, is a valuable building block in organic
synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-hydroxybutyraldehyde
dimethyl acetal.
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Property Value

Molecular Formula CeH1403

Molecular Weight 134.17 g/mol

Boiling Point 180.9 °C at 760 mmHg
Density 0.97 g/cm?3

Refractive Index 1.418

Flash Point 63.2 °C

pKa 15.14+0.10 (Predicted)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-
hydroxybutyraldehyde dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is characterized by a sharp singlet for the two methoxy
groups around 3.3-3.5 ppm. The protons on the butane backbone appear as a series of
multiplets, and the hydroxyl proton presents as a broad singlet, with its chemical shift being
dependent on solvent and concentration.[1]

e 13C NMR: The carbon NMR spectrum shows distinct resonances for the two equivalent
methoxy carbons, the acetal carbon, and the carbons of the butanol chain.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4-dimethoxybutan-1-ol displays characteristic absorption bands for its
functional groups. A broad and strong band in the region of 3200-3600 cm~?* corresponds to
the O-H stretching vibration of the hydroxyl group. Strong bands in the 1050-1150 cm~1* range
are indicative of the C-O stretching vibrations of the alcohol and acetal functionalities.[1]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern.
The molecular ion peak (M*) may be observed. Common fragmentation pathways for alcohols
include the loss of a water molecule (M-18). Acetals can fragment through cleavage of the C-C
bond adjacent to the acetal group or loss of an alkoxy group.[1]

Synthesis of 4-hydroxybutyraldehyde dimethyl
acetal

There are two primary synthetic routes to 4,4-dimethoxybutan-1-ol, both of which are outlined
below.

Experimental Protocols

1. Reduction of 4,4-dimethoxybutanal

This method involves the chemoselective reduction of the aldehyde functionality of 4,4-
dimethoxybutanal to a primary alcohol.

e Reaction Scheme:
¢ Detailed Methodology:

o Dissolve 4,4-dimethoxybutanal in a suitable solvent such as methanol or a mixture of
dichloromethane and methanol.[1]

o Cool the solution in an ice bath.

o Slowly add sodium borohydride (NaBHa4) portion-wise to the stirred solution. The reaction
is typically exothermic.[2]

o After the addition is complete, remove the ice bath and continue stirring at room
temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to
completion.[1]

o Quench the reaction by the slow addition of water or a dilute acid solution.
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o Perform a work-up by extracting the product into an organic solvent like diethyl ether or
dichloromethane.[2][3]

o Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSOa or Na2S0a),
filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][3]

o Purify the crude 4,4-dimethoxybutan-1-ol by distillation or column chromatography.
2. Acid-Catalyzed Acetalization of 4-hydroxybutanal

This approach involves the protection of the aldehyde group of 4-hydroxybutanal as a dimethyl
acetal using methanol in the presence of an acid catalyst.

e Reaction Scheme:
o Detailed Methodology:
o Dissolve 4-hydroxybutanal in an excess of anhydrous methanol.[1]

o Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic
acid.[4]

o Stir the reaction mixture at room temperature. The reaction progress can be monitored by
TLC or GC.[1]

o Once the reaction is complete, neutralize the acid catalyst with a weak base, such as
sodium bicarbonate.[4]

o Remove the excess methanol under reduced pressure.

o Perform an aqueous work-up by adding water and extracting the product with an organic

solvent.

o Wash the organic layer with brine, dry over an anhydrous salt, filter, and remove the
solvent to obtain the crude product.

o Purify by distillation or column chromatography.
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Chemical Reactivity and Applications

The bifunctional nature of 4,4-dimethoxybutan-1-ol, possessing both a nucleophilic hydroxyl

group and a latent electrophilic aldehyde, makes it a versatile intermediate in organic

synthesis.[1]

Key Reactions

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4,4-
dimethoxybutanal) or carboxylic acid (4,4-dimethoxybutanoic acid) using standard oxidizing
agents.[1]

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their
derivatives to form esters.[1]

Etherification: The alcohol can be converted to an ether through reactions such as the
Williamson ether synthesis.

Deprotection of the Acetal: The dimethyl acetal group is stable under basic and neutral
conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde
functionality.[1]

Applications in Research and Drug Development

4,4-dimethoxybutan-1-ol serves as a valuable building block in the synthesis of a variety of

complex molecules.

Medicinal Chemistry: It is an important intermediate in the development of new therapeutic
agents. Its structure provides a scaffold that can be elaborated at both ends to create diverse
molecular architectures for biological screening.[1] It is a precursor for the synthesis of
tetrahydropyranols and hydropyranooxepans, which are significant motifs in many natural
products and synthetic drugs.[1]

Agrochemicals: The ketone derivative, 4,4-dimethoxy-2-butanone, which can be synthesized
from 4,4-dimethoxybutan-1-ol via oxidation, is a key intermediate in the production of
certain agrochemicals, including herbicides based on the 1,2,4-triazolo[1,5-a]pyrimidine
scaffold.[1]
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e Flavor and Fragrance Industry: This compound and its derivatives are used as precursors in
the synthesis of aroma compounds.[1]

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature to suggest that 4-
hydroxybutyraldehyde dimethyl acetal is directly involved in any specific biological signaling
pathways. Its primary role in a biological context is as a synthetic intermediate in the creation of
biologically active molecules.

Visualizations

Caption: Synthetic routes to 4,4-dimethoxybutan-1-ol.

Caption: Key reactions of 4,4-dimethoxybutan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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